molecular formula C12H24N2O3 B13176051 tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate

Cat. No.: B13176051
M. Wt: 244.33 g/mol
InChI Key: UQGVXNABKACSFU-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a hydroxy group at the 3-position, a propylamino substituent at the 4-position, and a tert-butyl carbamate group at the 1-position. This compound serves as a critical intermediate in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals targeting enzymes or receptors that recognize amino alcohol motifs. Its stereochemistry and functional group arrangement contribute to its unique physicochemical properties, such as solubility, hydrogen-bonding capacity, and stereoselective interactions .

Synthetically, this compound is typically prepared via multi-step routes involving:

Aminoalkylation: Introduction of the propylamino group through reductive amination or nucleophilic substitution.

Hydroxylation: Oxidation or hydroxylation at the 3-position.

Carbamate Protection: Installation of the tert-butyloxycarbonyl (Boc) group to stabilize the pyrrolidine nitrogen .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-6-13-9-7-14(8-10(9)15)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3

InChI Key

UQGVXNABKACSFU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(propylamino)pyrrolidine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of pyrrolidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate and its structural analogues:

Compound Name Key Substituents Molecular Weight (g/mol) Unique Properties Reference
This compound 3-OH, 4-propylamino, 1-Boc 244.3 (estimated) Enhanced hydrogen-bonding capacity; chiral center enables stereoselective interactions
tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate (QM-3334) 3-propylamino, 1-Boc 228.3 Lacks 3-OH; reduced polarity but improved membrane permeability
tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate 3-OH, 3-CF₃, 1-Boc 269.2 Trifluoromethyl group increases lipophilicity and metabolic stability
tert-Butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (LD-0877) Piperidine scaffold, 4-propylcarbamoyl, 1-Boc 284.3 Broader ring size alters conformational flexibility; carbamoyl enhances solubility
(S)-tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate Chiral 3-propylamino, 1-Boc 228.3 Stereospecific activity in receptor binding; lacks hydroxyl group

Physicochemical Properties

Property Target Compound QM-3334 CF₃ Analogue ()
LogP 1.2 (estimated) 2.1 2.8
Hydrogen Bond Donors 2 1 1
Polar Surface Area (Ų) 58 43 45
Melting Point (°C) 95–98 82–85 110–115

Biological Activity

tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its biological activities, particularly in pharmacological applications. This compound's structural characteristics suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound can be represented structurally as follows:

C12H23NO3\text{C}_{12}\text{H}_{23}\text{N}\text{O}_3

This structure features a tert-butyl group, a hydroxyl group at the 3-position, and a propylamino group at the 4-position, contributing to its unique biological properties.

Pharmacological Properties

  • β3 Adrenergic Receptor Agonism : Research indicates that compounds similar to this compound can act as agonists for β3 adrenergic receptors, which are implicated in metabolic regulation and energy expenditure. This activity suggests potential applications in treating obesity and metabolic disorders .
  • Antimicrobial Activity : Pyrrolidine derivatives have been explored for their antibacterial properties. For instance, certain pyrrole-based compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . Although specific data on this compound is limited, its structural analogs show promise in this area.

Case Studies

  • In Vitro Studies : A study on related pyrrolidine derivatives demonstrated their ability to inhibit bacterial growth effectively. The compounds were tested against various strains, yielding MIC values as low as 3.12 µg/mL against resistant bacterial strains . Such findings highlight the potential of this compound as an antimicrobial agent.

Research Findings

Table 1 summarizes key findings from studies investigating the biological activity of related compounds:

Compound NameActivity TypeMIC Value (µg/mL)Reference
Pyrrole Benzamide DerivativesAntibacterial3.12
Hydroxymethyl Pyrrolidinesβ3 Adrenergic AgonistNot Specified
Tert-Butyl 3-amino-4-hydroxypyrrolidineAntimicrobial5.0

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